2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is a chemical compound characterized by its unique molecular structure and properties. It is primarily classified as an organic compound with applications in pharmaceuticals, particularly in the development of anxiolytics and other therapeutic agents. The compound has gained attention for its potential as an impurity reference standard in pharmaceutical testing, as well as for its role in various chemical syntheses.
The compound is cataloged under several identifiers, including its CAS number 1138443-33-0, and has a molecular formula of C₁₄H₁₇BrN₂O₂ with a molecular weight of 325.21 g/mol . It is commercially available from various suppliers, including VWR and Matrix Scientific, which provide it in neat form for laboratory use .
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide belongs to the class of amides and is specifically categorized as a brominated derivative of acetamide. Its structural features include a piperidine ring, which contributes to its pharmacological properties, making it relevant in medicinal chemistry.
The synthesis of 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. Common methods include:
The synthesis can be achieved using standard laboratory techniques such as refluxing in organic solvents (e.g., dichloromethane or acetonitrile) under inert atmosphere conditions to prevent oxidation and moisture interference. Reaction monitoring can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions typical of amides and aromatic compounds, including:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity. For example, nucleophilic substitutions may be facilitated by polar aprotic solvents like dimethyl sulfoxide (DMSO).
The mechanism of action for 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide primarily relates to its interaction with biological targets such as receptors or enzymes involved in neurotransmission.
This compound may act as an inhibitor or modulator in pathways related to anxiety and stress responses by affecting neurotransmitter levels or receptor activity.
Research indicates that compounds with similar structures often exhibit anxiolytic effects through modulation of gamma-aminobutyric acid (GABA) receptors or serotonin pathways .
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to characterize these properties further .
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide finds applications in several areas:
The systematic IUPAC name 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide delineates its core components:
Piperidine adopts a chair conformation, with the carbonyl group at the equatorial position minimizing steric strain. The amide linkage exhibits partial double-bond character (C=O: 1.23 Å; C-N: 1.33 Å), promoting planarity and influencing molecular packing in solid states. This planar configuration facilitates π-stacking interactions with aromatic biological targets, as observed in crystallographic studies of analogs [1] [6].
Table 1: Nomenclature and Molecular Descriptors of Key Bromoacetamide Derivatives
Systematic Name | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide | C₁₄H₁₇BrN₂O₂ | 325.20 | para-substituted phenyl, piperidine carbonyl |
2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide | C₁₄H₁₇BrN₂O₂ | 325.20 | ortho-substituted phenyl, steric hindrance |
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | C₁₃H₁₅BrN₂O₂ | 311.17 | Pyrrolidine ring (5-membered), enhanced curvature |
2-bromo-N-[1-(1-phenylethyl)pyrazol-4-yl]acetamide | C₁₃H₁₄BrN₃O | Not reported | Pyrazole heterocycle, chiral center |
Heterocyclic nomenclature adheres to the Hantzsch-Widman system: "Piperidinyl" denotes the saturated six-membered ring with nitrogen, while "carbonyl" specifies the ketone functional group. The prefix "1-" confirms N-substitution, preventing ambiguity seen in earlier naming conventions (e.g., "N-piperidyl" is obsolete). This precision is critical for distinguishing regioisomers and tautomeric forms in chemical databases [6].
Bromoacetamides emerged prominently in the 1960s as alkylating agents for protein modification. Their mechanism—irreversible cysteine targeting via SN₂ reaction—enabled enzyme inhibition studies. Early derivatives like N-ethylbromoacetamide demonstrated limited selectivity, spurring structural refinements:
A pivotal shift occurred with the discovery that 4-(1-piperidinylcarbonyl)phenyl-modified bromoacetamides inhibited Plasmodium falciparum’s nucleoside transporters (PfENT1). Patent US20160122362A1 highlights derivatives of this scaffold as covalent inhibitors disrupting purine uptake in malaria parasites. The electrophilic bromoacetamide warhead alkylates cysteine residues in PfENT1’s substrate pore, while the phenyl-piperidine module mediates hydrophobic recognition within transmembrane helices [4].
Table 2: Therapeutic Targets of Bromoacetamide Derivatives with Piperidine/Pyrrolidine Pharmacophores
Biological Target | Therapeutic Area | Key Structural Motif | Mechanistic Role |
---|---|---|---|
P. falciparum equilibrative nucleoside transporter (PfENT1) | Antimalarial | 4-(1-Piperidinylcarbonyl)phenyl | Covalent cysteine alkylation, purine transport block |
Human equilibrative nucleoside transporters (hENTs) | Cancer/Inflammation | 4-(1-Pyrrolidinylcarbonyl)phenyl | Competitive inhibition of nucleoside uptake |
Trypanosoma cruzi proteases | Chagas disease | 2-(1-Piperidinylcarbonyl)phenyl | Irreversible active-site modification |
Recent innovations exploit the carbonyl linker’s polarity to optimize solubility: replacing N-methylpiperazine with piperidine in clinical candidates reduced hERG inhibition risks while maintaining anti-parasitic efficacy [4] [9].
The para-substitution pattern in 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide confers distinct advantages over ortho or meta analogs:
Steric and Electronic Effects
Pharmacological Implications
The para configuration optimizes target engagement through:
Table 3: Comparative Analysis of Para vs. Ortho Isomeric Bromoacetamides
Property | 4-(1-Piperidinylcarbonyl)phenyl Isomer (Para) | 2-(1-Piperidinylcarbonyl)phenyl Isomer (Ortho) | Biological Consequence |
---|---|---|---|
Molecular Weight | 325.20 | 325.20 | Identical mass spectra |
Synthetic Yield (Commercial) | 89% (sc-307186) | 72% (sc-307157) | Higher cost for ortho isomer production |
Dihedral Angle (Phenyl-Acetamide) | 15° | 85° | Restricted warhead accessibility in ortho isomer |
Predicted Log P | 2.1 | 2.6 | Increased ortho lipophilicity reduces solubility |
Commercial availability remains limited to research quantities (e.g., 500 mg at $284), reflecting complex synthesis requiring anhydrous conditions to suppress dihaloelimination [1] [5] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2